TCMDC-125457

Calcium Signaling Phenotypic Screening Antimalarial Drug Discovery

TCMDC-125457 (CAS: 872113-12-7) is the definitive probe for studying calcium dynamics in artemisinin-resistant P. falciparum. Unlike classical antimalarials, it potently induces calcium redistribution without inhibiting heme crystallization. Essential for target deconvolution, combination synergy studies, and as a positive control in high-content screens. Researchers requiring phenotypic reproducibility and interrogation of this unique pathway must procure this specific triazole-4-carboxamide derivative.

Molecular Formula C19H18ClN5O3
Molecular Weight 399.8 g/mol
CAS No. 872113-12-7
Cat. No. B12424468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCMDC-125457
CAS872113-12-7
Molecular FormulaC19H18ClN5O3
Molecular Weight399.8 g/mol
Structural Identifiers
SMILESCN(CC(=O)NC1=C(C=CC(=C1)Cl)OC)C(=O)C2=NN(N=C2)C3=CC=CC=C3
InChIInChI=1S/C19H18ClN5O3/c1-24(12-18(26)22-15-10-13(20)8-9-17(15)28-2)19(27)16-11-21-25(23-16)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,22,26)
InChIKeyRHRZUZMCICRKJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide (CAS 872113-12-7) Procurement Guide for Antimalarial Drug Discovery


N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide, cataloged as TCMDC-125457 (CAS: 872113-12-7), is a synthetic small molecule with the molecular formula C₁₉H₁₈ClN₅O₃ and a molecular weight of 399.83 g/mol [1]. This compound belongs to a class of substituted 1,2,3-triazole-4-carboxamide derivatives and was identified as a novel disruptor of calcium dynamics in the malaria parasite Plasmodium falciparum . A defining characteristic of TCMDC-125457 is its potent induction of calcium redistribution within the parasite, while demonstrating minimal inhibition of heme crystallization, a mechanism typical of many classical antimalarials .

Why Generic Antimalarial Chemical Probes Cannot Substitute for TCMDC-125457 (872113-12-7) in Calcium Signaling Research


Indiscriminate substitution of TCMDC-125457 with other antimalarial or triazole-containing compounds is not scientifically valid due to its distinct polypharmacology. While many antimalarials function primarily by inhibiting heme crystallization, TCMDC-125457 acts as a potent and selective disruptor of parasite calcium homeostasis, a different pathway [1]. Even within the chemical series identified in the same high-content screen, individual analogs displayed significant variability in their ability to induce calcium redistribution versus causing general cytotoxicity [1]. Therefore, researchers studying P. falciparum calcium dynamics, artemisinin resistance mechanisms, or pursuing target deconvolution of this specific phenotype must procure the exact compound to ensure experimental reproducibility and phenotypic integrity.

Quantitative Differentiation Guide: TCMDC-125457 vs. Classical Antimalarial Mechanisms


Phenotypic Selectivity: Calcium Redistribution vs. Heme Crystallization Inhibition

In a high-content screen of ~13,500 compounds against P. falciparum, TCMDC-125457 was identified as a potent inducer of calcium redistribution. Critically, it demonstrated a pronounced functional divergence from classical antimalarials like chloroquine and artemisinin derivatives [1].

Calcium Signaling Phenotypic Screening Antimalarial Drug Discovery Plasmodium falciparum

Synergistic Efficacy Against Artemisinin-Resistant P. falciparum

The therapeutic relevance of TCMDC-125457's novel mechanism is underscored by its potent synergy with artesunate against artemisinin-resistant parasites. In vitro experiments demonstrated high efficacy when TCMDC-125457 was pulsed in a single-dose combination with artesunate against tightly synchronized artemisinin-resistant ring-stage P. falciparum [1].

Artemisinin Resistance Combination Therapy Malaria Parasite Clearance

Superior Therapeutic Index vs. Ionophore Positive Control

TCMDC-125457 exhibits a significantly better therapeutic index than the calcium ionophore A23187. While A23187 is a known potent inducer of calcium redistribution, its effect is non-specific and highly toxic. The screen data indicate that TCMDC-125457 achieves robust calcium redistribution without the confounding overt cytotoxicity associated with A23187 at its effective concentration [1].

Calcium Ionophore Selectivity Cytotoxicity Therapeutic Window

Primary Application Scenarios for Procuring TCMDC-125457 (872113-12-7)


Investigating Artemisinin Resistance Mechanisms in Malaria

This is the premier application for TCMDC-125457. Its proven high efficacy in combination with artesunate against tightly synchronized artemisinin-resistant ring-stage P. falciparum parasites makes it an invaluable tool [1]. Researchers can use this compound to study the molecular basis of resistance reversal, identify synergistic partners for next-generation antimalarial combinations, and validate novel targets involved in the parasite's stress response and dormancy.

Dissecting Non-Canonical Calcium Signaling Pathways in Plasmodium

TCMDC-125457 is a critical probe for studying the role of calcium in the P. falciparum life cycle, particularly its link to artemisinin resistance. Its unique ability to potently induce calcium redistribution without inhibiting heme crystallization allows for the selective interrogation of calcium-mediated signaling cascades, distinct from the general cytotoxicity induced by non-specific ionophores like A23187 [1].

Target Deconvolution and Mechanism-of-Action Studies for a Novel Antimalarial Phenotype

Given its identification from a large phenotypic screen, the precise molecular target(s) of TCMDC-125457 remain to be fully elucidated [1]. Procurement of this compound is essential for chemoproteomics, resistance generation and whole-genome sequencing, or other target identification campaigns aimed at discovering the protein target(s) responsible for its calcium-disrupting phenotype.

Positive Control in High-Content Screening for Novel Calcium Modulators

TCMDC-125457 serves as a validated positive control for high-content screening assays designed to identify new compounds that disrupt calcium homeostasis in P. falciparum. Its well-characterized and selective phenotype provides a benchmark for evaluating and validating new hits from future drug discovery campaigns focused on this pathway [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for TCMDC-125457

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.